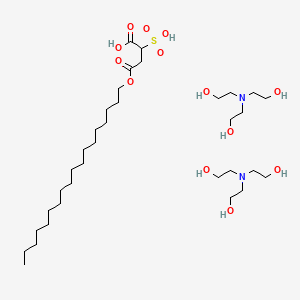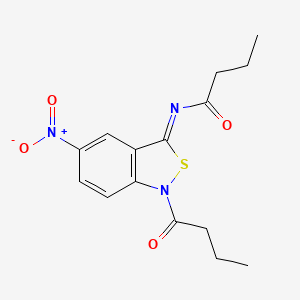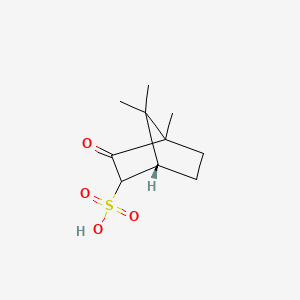
(1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[2.2.1]heptane core with various functional groups attached. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid typically involves multiple steps, starting from simpler precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic core through cyclization reactions.
Functional Group Introduction: Addition of the oxo and sulphonic acid groups through specific reagents and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification Techniques: Methods such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a hydroxyl derivative.
Aplicaciones Científicas De Investigación
(1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(22
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition or Activation: Binding to active sites of enzymes.
Receptor Binding: Interaction with cellular receptors to modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Camphor: A bicyclic ketone with similar structural features.
Borneol: Another bicyclic compound with a hydroxyl group.
Isoborneol: An isomer of borneol with different stereochemistry.
Uniqueness
(1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid is unique due to its specific functional groups and stereochemistry, which may confer distinct reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
46365-22-4 |
|---|---|
Fórmula molecular |
C10H16O4S |
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
(1S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid |
InChI |
InChI=1S/C10H16O4S/c1-9(2)6-4-5-10(9,3)8(11)7(6)15(12,13)14/h6-7H,4-5H2,1-3H3,(H,12,13,14)/t6-,7?,10?/m1/s1 |
Clave InChI |
LKTRVKICUSKZGA-AFKSGGFBSA-N |
SMILES isomérico |
CC1([C@@H]2CCC1(C(=O)C2S(=O)(=O)O)C)C |
SMILES canónico |
CC1(C2CCC1(C(=O)C2S(=O)(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12694009.png)

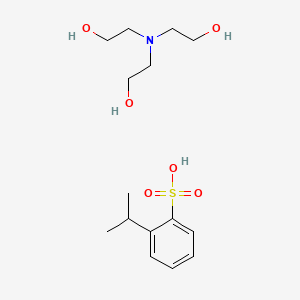


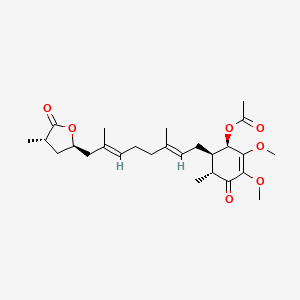
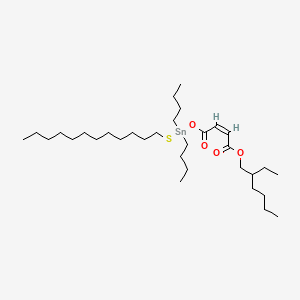


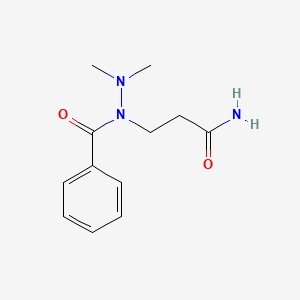
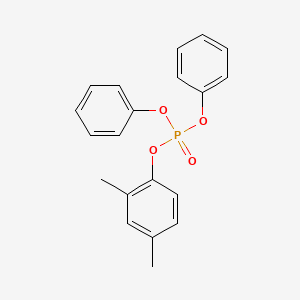
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]palmitamide monoacetate](/img/structure/B12694095.png)
